DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE
Overview
Description
Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .
Synthesis Analysis
DMT has been produced in a number of ways. Conventionally, and still of commercial value, is the direct esterification of terephthalic acid . Alternatively, it can be prepared by alternating oxidation and methyl-esterification steps from p-xylene via methyl p-toluate .Molecular Structure Analysis
The molecular formula of DMT is C10H10O4 . Structurally, DMT consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-CO2CH3) groups .Chemical Reactions Analysis
The major reaction leading to thermal oxidative degradation of DMT is thought to involve the formation of a phenyl radical, which is probably formed after oxidation of the polymer chain by atmospheric oxygen at the methylene bond .Physical and Chemical Properties Analysis
DMT is a white solid that melts to give a distillable colorless liquid . Its molar mass is 194.186 g·mol−1 . It has a melting point of 142 °C and a boiling point of 288 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 2-(naphthalene-1-carbonylamino)benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-26-20(24)14-10-11-17(21(25)27-2)18(12-14)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAZCPYVTWVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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